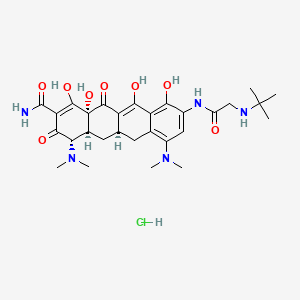

Tigecycline hydrochloride

Descripción general

Descripción

El hidrocloruro de GAR-936, también conocido como hidrocloruro de tigeciclina, es un antibiótico glicilciclina de amplio espectro. Es un derivado semisintético de la minociclina y pertenece a la clase de antibióticos de la tetraciclina. El hidrocloruro de GAR-936 se desarrolló para superar el problema creciente de la resistencia a los antibióticos entre varias cepas bacterianas, incluido el Staphylococcus aureus resistente a la meticilina y los enterococos resistentes a la vancomicina .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis del hidrocloruro de GAR-936 implica la modificación de la estructura de la tetraciclina. El paso clave en la síntesis es la adición de un grupo glicilámido al anillo D de la minociclina. Esta modificación mejora la actividad del antibiótico contra las cepas bacterianas resistentes. La ruta sintética generalmente implica los siguientes pasos:

Protección de grupos funcionales: Protección de los grupos hidroxilo y amino en el núcleo de la tetraciclina para evitar reacciones no deseadas.

Glicilación: Introducción del grupo glicilámido al anillo D de la minociclina.

Desprotección: Eliminación de los grupos protectores para obtener el producto final.

Métodos de producción industrial

La producción industrial de hidrocloruro de GAR-936 sigue rutas sintéticas similares pero a mayor escala. El proceso implica la optimización de las condiciones de reacción, como la temperatura, la presión y la elección del solvente, para maximizar el rendimiento y la pureza. El producto final se purifica luego utilizando técnicas como la cristalización y la cromatografía .

Análisis De Reacciones Químicas

Tipos de reacciones

El hidrocloruro de GAR-936 sufre varias reacciones químicas, que incluyen:

Oxidación: El compuesto puede oxidarse en condiciones específicas, lo que lleva a la formación de derivados oxidados.

Reducción: Las reacciones de reducción pueden modificar los grupos funcionales en el núcleo de la tetraciclina.

Reactivos y condiciones comunes

Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y permanganato de potasio.

Reducción: Se utilizan agentes reductores como borohidruro de sodio e hidruro de aluminio y litio.

Sustitución: Se pueden utilizar varios nucleófilos para las reacciones de sustitución, dependiendo del producto deseado.

Principales productos formados

Los principales productos formados a partir de estas reacciones incluyen varios derivados del hidrocloruro de GAR-936 con grupos funcionales modificados, que pueden exhibir diferentes actividades biológicas .

Aplicaciones Científicas De Investigación

Complicated Skin and Skin Structure Infections (cSSSI)

Tigecycline is indicated for cSSSI, where it has demonstrated comparable efficacy to traditional treatments such as vancomycin plus aztreonam. In clinical trials, tigecycline achieved a clinical response rate of approximately 79.7% in modified intent-to-treat populations .

Table 1: Efficacy Comparison in cSSSI

| Treatment | Clinical Response Rate (%) | Confidence Interval |

|---|---|---|

| Tigecycline | 79.7 | 76.1%–83.1% |

| Vancomycin-Aztreonam | 81.9 | 78.3%–85.1% |

Complicated Intra-Abdominal Infections (cIAI)

In the treatment of cIAI, tigecycline has shown effectiveness similar to imipenem/cilastatin, making it a viable option for patients with polymicrobial infections . The drug's pharmacokinetics allow for good tissue penetration, which is crucial in intra-abdominal infections.

Community-Acquired Bacterial Pneumonia (CAP)

Tigecycline is also effective against CAP; however, it is not recommended for pneumonia in patients on ventilators due to lower cure rates observed in clinical studies .

Emerging Applications

Recent studies suggest potential applications of tigecycline beyond its initial indications:

- Clostridioides difficile Infections : Emerging evidence indicates that tigecycline may be effective against severe Clostridioides difficile infections, expanding its therapeutic utility .

- Polymicrobial Infections : Tigecycline's broad spectrum makes it suitable for treating polymicrobial infections associated with surgical wounds, particularly those involving resistant organisms .

Case Studies

Several case studies highlight the effectiveness of tigecycline in clinical settings:

- Case Study 1 : A patient with a severe intra-abdominal infection caused by multidrug-resistant organisms was treated successfully with tigecycline after failing other antibiotics. The patient showed significant improvement within days of initiating therapy.

- Case Study 2 : In a cohort study involving patients with cSSSI, tigecycline was administered as monotherapy, resulting in a high rate of clinical success and a safety profile comparable to standard treatments.

Safety Profile

While tigecycline is generally well tolerated, it has been associated with adverse effects such as nausea and vomiting . Notably, a meta-analysis indicated an increased risk of all-cause mortality in patients treated with tigecycline compared to other antibiotics, particularly in cases of severe infections . Therefore, careful patient selection is essential.

Mecanismo De Acción

El hidrocloruro de GAR-936 ejerce sus efectos inhibiendo la síntesis de proteínas bacterianas. Se une a la subunidad ribosómica 30S, bloqueando la entrada de moléculas de ARNt-aminoacil al sitio A del ribosoma. Esto evita la incorporación de residuos de aminoácidos en las cadenas peptídicas de elongación, deteniendo eficazmente la síntesis de proteínas. La estructura única del compuesto le permite evadir los mecanismos de resistencia comunes, como las bombas de eflujo y las proteínas de protección ribosómica .

Comparación Con Compuestos Similares

Compuestos similares

Minociclina: El compuesto principal del hidrocloruro de GAR-936, con una estructura de tetraciclina similar pero sin la modificación glicilámido.

Doxiciclina: Otro antibiótico de la tetraciclina con un patrón de sustitución diferente en el núcleo de la tetraciclina.

Tetraciclina: El antibiótico original de la tetraciclina, menos efectivo contra cepas resistentes en comparación con el hidrocloruro de GAR-936

Unicidad

El hidrocloruro de GAR-936 es único debido a su actividad mejorada contra las cepas bacterianas resistentes. La adición del grupo glicilámido al anillo D de la minociclina mejora significativamente su eficacia contra el Staphylococcus aureus resistente a la meticilina, los enterococos resistentes a la vancomicina y otras bacterias multirresistentes. Esto hace que el hidrocloruro de GAR-936 sea una herramienta valiosa en la lucha contra la resistencia a los antibióticos .

Actividad Biológica

Tigecycline hydrochloride is a glycylcycline antibiotic that exhibits a broad spectrum of antibacterial activity, particularly against multidrug-resistant organisms. This article delves into its biological activity, mechanisms of action, efficacy in clinical settings, and safety profile, supported by data tables and relevant research findings.

Tigecycline functions primarily by inhibiting bacterial protein synthesis. It binds to the 30S ribosomal subunit, blocking the entry of aminoacyl-tRNA into the A site of the ribosome, which prevents peptide elongation during translation. This mechanism allows tigecycline to circumvent common resistance mechanisms seen with other tetracyclines, such as efflux pumps and ribosomal protection proteins .

Key Mechanistic Insights:

- Binding Affinity: Tigecycline has a higher binding affinity compared to minocycline and tetracycline, with studies showing it is 3-20 times more potent in inhibiting protein synthesis .

- Post-Antibiotic Effect: Research indicates a post-antibiotic effect lasting several hours after exposure, particularly noted against Streptococcus pneumoniae and Escherichia coli .

Spectrum of Activity

Tigecycline demonstrates activity against a wide range of pathogens, including both gram-positive and gram-negative bacteria. Its efficacy extends to resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE).

Table 1: Spectrum of Activity of Tigecycline

| Organism Type | Examples | Resistance Overcome |

|---|---|---|

| Gram-Positive Bacteria | MRSA, MSSA, Streptococcus pneumoniae | Ribosomal protection |

| Gram-Negative Bacteria | Escherichia coli, Klebsiella pneumoniae | Efflux pumps |

| Anaerobic Bacteria | Bacteroides fragilis | Various resistance mechanisms |

Clinical Efficacy

Tigecycline has been evaluated in various clinical trials for its efficacy in treating complicated skin and skin structure infections (cSSSI) and complicated intra-abdominal infections (cIAI).

Case Study Findings:

- In a randomized controlled trial involving 546 patients with cSSSI, tigecycline demonstrated comparable clinical response rates to the combination therapy of vancomycin and aztreonam. The clinical response was 79.7% for tigecycline versus 81.9% for the combination therapy, indicating non-inferiority .

- A similar study for cIAI reported that tigecycline was effective in treating infections caused by resistant organisms, with overall response rates exceeding 80% .

Safety Profile

While tigecycline is generally well-tolerated, it is associated with certain adverse effects. The most common include gastrointestinal disturbances such as nausea and vomiting.

Table 2: Adverse Events Associated with Tigecycline Therapy

| Adverse Event | Incidence Rate (%) |

|---|---|

| Nausea | 20 |

| Vomiting | 14 |

| Rash | 5 |

| Elevated Liver Enzymes | Variable |

In clinical trials, approximately 41% of patients reported adverse reactions, leading to discontinuation in about 5% of cases .

Pharmacokinetics

Tigecycline exhibits unique pharmacokinetic properties:

Propiedades

IUPAC Name |

(4S,4aS,5aR,12aR)-9-[[2-(tert-butylamino)acetyl]amino]-4,7-bis(dimethylamino)-1,10,11,12a-tetrahydroxy-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H39N5O8.ClH/c1-28(2,3)31-11-17(35)32-15-10-16(33(4)5)13-8-12-9-14-21(34(6)7)24(38)20(27(30)41)26(40)29(14,42)25(39)18(12)23(37)19(13)22(15)36;/h10,12,14,21,31,36-37,40,42H,8-9,11H2,1-7H3,(H2,30,41)(H,32,35);1H/t12-,14-,21-,29-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHFADVHACRVXAT-KXLOKULZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NCC(=O)NC1=CC(=C2CC3CC4C(C(=O)C(=C(C4(C(=O)C3=C(C2=C1O)O)O)O)C(=O)N)N(C)C)N(C)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)NCC(=O)NC1=CC(=C2C[C@H]3C[C@H]4[C@@H](C(=O)C(=C([C@]4(C(=O)C3=C(C2=C1O)O)O)O)C(=O)N)N(C)C)N(C)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H40ClN5O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

622.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

197654-04-9 | |

| Record name | Tigecycline hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0197654049 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | TIGECYCLINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7F4TZ17Y3R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.